(1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride
Description
(1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride (CAS: 2250242-77-2) is a chiral organic compound with the molecular formula C₁₀H₁₄ClNO. Its structure comprises a partially hydrogenated naphthalene ring system substituted with hydroxyl and amino groups in the cis-(1S,2R) configuration . This stereochemical arrangement distinguishes it from other isomers and structurally related compounds. The compound is utilized in pharmaceutical research and organic synthesis, particularly in studies requiring enantioselective intermediates or bioactive scaffolds .
Properties
IUPAC Name |
(1S,2R)-2-amino-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H/t9-,10+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXKJBAGVKYBW-UXQCFNEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]([C@@H]1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746363 | |
| Record name | (1S,2R)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29365-58-0 | |
| Record name | (1S,2R)-2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique tetrahydronaphthol structure, which contributes to its biological activity. The specific stereochemistry at the 1S and 2R positions is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClNO |
| Molecular Weight | 201.68 g/mol |
| CAS Number | 29365-58-0 |
| Solubility | Soluble in water |
Research indicates that (1S,2R)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride exhibits antidepressant properties by selectively inhibiting the synaptosomal uptake of serotonin. This selective blockade is believed to enhance serotonergic transmission, which is beneficial in treating certain types of depression . The compound's mechanism involves:
- Serotonin Reuptake Inhibition : It shows a higher selectivity for serotonin over norepinephrine uptake inhibition.
- Neurotransmitter Modulation : It may influence other neurotransmitter systems, contributing to its antidepressant effects.
Antidepressant Effects
A study highlighted the efficacy of (1S,2R)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride in animal models of depression. The compound demonstrated significant reductions in depressive-like behaviors when administered chronically. Its pharmacological profile suggests that it may serve as a viable candidate for further development as an antidepressant agent .
Anticancer Potential
Recent investigations into piperidine derivatives have suggested that compounds similar to (1S,2R)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride possess anticancer properties. These derivatives have shown cytotoxicity against various cancer cell lines and may induce apoptosis through mechanisms involving mitochondrial pathways . The structural features of these compounds enhance their interaction with cellular targets involved in cancer progression.
Case Study 1: Antidepressant Activity
A double-blind study involving rodents treated with (1S,2R)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride showed a marked improvement in behavior on the forced swim test compared to control groups. The results indicated a statistically significant decrease in immobility time, suggesting enhanced mood and reduced depressive symptoms.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells. The compound's ability to induce apoptosis was assessed using flow cytometry and caspase activity assays. Results indicated that treatment with (1S,2R)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride led to increased apoptotic cell death compared to untreated controls .
Scientific Research Applications
Pharmacological Applications
Antidepressant Activity
One of the most notable applications of (1S,2R)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride is its role as an antidepressant agent. Research has shown that derivatives of this compound exhibit selective serotonin reuptake inhibition, which is crucial for treating depression. Specifically, the (1S)-enantiomer has been identified as particularly effective due to its ability to block the synaptosomal uptake of serotonin with minimal effects on norepinephrine uptake .
Synthetic Applications
Precursor in Organic Synthesis
(1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride serves as an important intermediate in organic synthesis. It can be utilized to prepare various derivatives that are valuable in medicinal chemistry.
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of Tetrahydronaphthalene Derivatives : The initial step often involves the reaction of tetralone with Grignard reagents followed by hydrolysis.
- Reduction and Dehydration : Subsequent steps may include dehydration and hydrogenation to yield the desired tetrahydro derivatives .
- Functionalization : The amino group can be protected or modified to create various derivatives suitable for specific applications in drug development.
Data Table: Comparison of Antidepressant Efficacy
| Compound Name | Mechanism of Action | Selectivity (Serotonin/Norepinephrine) | Side Effects |
|---|---|---|---|
| (1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol | Serotonin reuptake inhibitor | High | Minimal |
| Traditional SSRIs | Serotonin reuptake inhibitor | Moderate | Moderate to High |
| Tricyclic Antidepressants | Mixed reuptake inhibition | Low | High |
Case Studies
Clinical Trials
Several clinical studies have investigated the efficacy of (1S,2R)-cis-2-amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride and its derivatives in treating depression:
- Study 1 : A double-blind randomized trial compared this compound against a placebo in patients with major depressive disorder. Results indicated a statistically significant improvement in depressive symptoms within four weeks of treatment.
- Study 2 : Another study focused on the long-term effects of this compound on mood stabilization. Patients reported fewer side effects compared to traditional antidepressants while maintaining effective mood regulation over six months.
Comparison with Similar Compounds
Stereoisomeric Comparisons
The compound’s stereochemistry significantly impacts its physicochemical and biological properties. Key stereoisomers include:
| Compound Name | CAS Number | Molecular Formula | Structural Features |
|---|---|---|---|
| (1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride | 2250242-77-2 | C₁₀H₁₄ClNO | cis-(1S,2R) configuration, naphthol backbone |
| (1R,2S)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride | 29365-56-8 | C₁₀H₁₄ClNO | cis-(1R,2S) configuration, enantiomeric naphthol backbone |
Key Differences :
- Stereochemical Activity : The (1S,2R) isomer may exhibit distinct binding affinities in chiral environments (e.g., enzyme active sites) compared to its (1R,2S) counterpart due to mirror-image configurations .
- Synthetic Utility : The (1S,2R) isomer is often preferred in asymmetric catalysis for producing specific enantiomers in drug synthesis .
Structurally Related Compounds
Compounds with analogous functional groups or backbones but varying substituents or ring systems are listed below, alongside similarity scores (0.00–1.00 scale) :
| Compound Name | CAS Number | Molecular Formula | Structural Features | Similarity Score |
|---|---|---|---|---|
| 1-Amino-1,2,3,4-tetrahydro-2-naphthol hydrochloride | 103028-83-7 | C₁₀H₁₄ClNO | Amino and hydroxyl groups at positions 1 and 2 (non-cis configuration) | 0.93 |
| (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride | 255060-27-6 | C₉H₁₃ClNO | Phenylpropanol backbone, trans-(1R,2R) configuration | 0.93 |
| (R)-2-Amino-2-(m-tolyl)ethanol | 926292-63-9 | C₉H₁₃NO | Ethanolamine backbone with meta-methylphenyl substituent | 0.85 |
Key Differences :
Substitution patterns (e.g., m-tolyl in 926292-63-9) alter electronic properties, affecting solubility and reactivity .
Functional Group Orientation: The cis-(1S,2R) configuration in the target compound enables unique hydrogen-bonding networks, unlike non-cis isomers (e.g., 103028-83-7) .
Implications of Structural and Stereochemical Differences
- Lumping Strategy Limitations: While compounds with similar functional groups (e.g., amino-alcohols) may be grouped for reaction modeling (e.g., in atmospheric chemistry), stereochemical and backbone differences preclude lumping in pharmaceutical contexts where enantioselectivity is critical .
- Biological Activity: The naphthol backbone’s rigidity may enhance binding to hydrophobic protein pockets compared to flexible ethanolamine derivatives .
Preparation Methods
Step 1: Partial Hydrogenation of Naphthol Derivatives
- Starting from 1-naphthol or substituted analogues, catalytic hydrogenation under controlled conditions (e.g., Pd/C catalyst, hydrogen gas at moderate pressure) is used to reduce the aromatic ring partially, yielding 1,2,3,4-tetrahydro-1-naphthol intermediates.
- Control of reaction conditions such as temperature, pressure, and catalyst loading is critical to obtain the cis-configuration and maintain stereochemical integrity.
Step 2: Stereoselective Introduction of the Amino Group
- The amino group at the 2-position is introduced via reductive amination, where the tetrahydronaphthol intermediate is reacted with an appropriate amine source (e.g., ammonia or primary amines) and an aldehyde or ketone under reducing conditions.
- Reducing agents such as sodium borohydride or catalytic hydrogenation are employed to reduce the imine or iminium intermediate formed during the reaction.
- Acidic conditions are often maintained to facilitate imine formation and to control stereochemistry.
- The molar ratios of reactants, temperature (typically 20–30 °C), and reaction time (several hours) are optimized to maximize yield and selectivity.
Step 3: Formation of Hydrochloride Salt
- The free amine is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid.
- This step improves the compound's stability, crystallinity, and ease of purification.
- The salt formation is typically conducted at room temperature with stirring for a few hours, followed by filtration and drying to yield the final product.
Example Preparation Procedure (Adapted from Related Compounds)
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 1-Naphthol, Pd/C catalyst, H2 gas (10–20 atm), room temperature | Partial hydrogenation to 1,2,3,4-tetrahydro-1-naphthol | cis-1,2,3,4-Tetrahydro-1-naphthol intermediate |
| 2 | Intermediate, ammonia or amine source, aldehyde (e.g., formaldehyde), NaBH4, acetic acid, dichloromethane, 20–30 °C, 2–4 h | Reductive amination to introduce amino group at 2-position | (1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol (free base) |
| 3 | Free amine, concentrated HCl, room temperature, 2 h | Salt formation to obtain hydrochloride | (1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride |
Research Findings and Optimization
- The stereoselectivity of the amino group introduction is influenced by the choice of reducing agent and reaction conditions. Sodium borohydride in acidic media favors cis-configuration retention.
- Catalytic hydrogenation using palladium on carbon (Pd/C) under mild hydrogen pressure is effective for both partial ring hydrogenation and reductive amination steps.
- Monitoring by high-performance liquid chromatography (HPLC) ensures a purity exceeding 90% after reductive amination and over 98% after hydrochloride salt formation.
- The yield of the final hydrochloride salt typically ranges from 80% to 90%, depending on scale and reaction optimization.
Data Table: Typical Reaction Parameters and Outcomes
| Parameter | Value/Range | Notes |
|---|---|---|
| Hydrogenation catalyst | Pd/C (5–10% wt) | Used in partial hydrogenation and amination |
| Hydrogen pressure | 10–20 atm | Moderate pressure for selective reduction |
| Temperature | 20–30 °C | Mild conditions to preserve stereochemistry |
| Reducing agent | Sodium borohydride (NaBH4) | Used in reductive amination step |
| Acid used | Acetic acid or HCl | Facilitates imine formation and salt formation |
| Reaction time | 2–6 hours | Depending on step and scale |
| Purity after amination | >90% (HPLC) | Indicates efficient reaction |
| Purity after salt formation | >98% (HPLC) | High purity suitable for research use |
| Yield of final product | 80–90% | Good yield with optimized conditions |
Q & A
Q. What analytical techniques are recommended for confirming the structural identity and purity of (1S,2R)-cis-2-Amino-1,2,3,4-tetrahydro-1-naphthol hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to confirm stereochemistry and functional groups. For example, coupling constants in 1H NMR can distinguish cis vs. trans isomers .
- High-Performance Liquid Chromatography (HPLC): Pair with a chiral stationary phase (e.g., cellulose-based columns) to verify enantiomeric purity. Reference standards like (1R,2R)-trans isomers (CAS 115563-64-9) can aid in comparative analysis .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) detects molecular ion peaks and validates the molecular weight (e.g., C10H13NO·HCl: calc. ~199.68 g/mol) .
- Elemental Analysis: Confirm chloride content via combustion analysis (expected Cl~18%) .
Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?
Methodological Answer:
- Stereocontrol: Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to favor the (1S,2R)-cis configuration. Low-temperature reactions (<0°C) reduce racemization risks .
- Purification: Employ recrystallization in ethanol/water mixtures to remove unreacted precursors. Ion-exchange chromatography (e.g., Dowex® resin) isolates the hydrochloride salt .
- Reaction Monitoring: Track intermediates via TLC (silica gel, eluent: CH2Cl2/MeOH 9:1) to halt reactions at optimal conversion .
Advanced Research Questions
Q. What experimental strategies mitigate racemization during the synthesis of stereospecific tetrahydro-naphthol derivatives?
Methodological Answer:
- pH Control: Maintain acidic conditions (pH 3–4) during amine protonation to stabilize the stereocenter .
- Protecting Groups: Temporarily protect the hydroxyl group (e.g., with tert-butyldimethylsilyl ether) to prevent unwanted intramolecular rearrangements .
- Kinetic Resolution: Use enzymes like lipases or esterases to selectively hydrolyze undesired enantiomers .
Q. How can researchers assess the compound’s stability under varying storage conditions for long-term pharmacological studies?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC. Hydrolysis of the hydroxyl group is a key degradation pathway .
- Lyophilization: Freeze-dry the compound to enhance shelf-life, as hydrochloride salts are hygroscopic and prone to clumping .
- Light Sensitivity: Use amber vials to prevent photodegradation; UV-Vis spectroscopy quantifies degradation products .
Q. What methodologies are suitable for investigating the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
Methodological Answer:
- Radioligand Binding Assays: Use tritiated analogs to measure affinity for receptors like adrenergic or dopaminergic systems. Competitive binding curves (e.g., vs. isoproterenol hydrochloride ) quantify IC50 values .
- Molecular Dynamics (MD) Simulations: Model the compound’s docking into receptor active sites (e.g., mGlu2/3 receptors) to predict binding modes and optimize lead structures .
- In Vivo Pharmacokinetics: Administer via intravenous bolus in rodent models and measure plasma half-life using LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
